molecular formula C27H44O B196347 previtamin D3 CAS No. 1173-13-3

previtamin D3

Cat. No.: B196347
CAS No.: 1173-13-3
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-WHTXLNIXSA-N
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Mechanism of Action

Target of Action

Previtamin D3, also known as Previtamin D(3), is an intermediate in the production of cholecalciferol (vitamin D3) . It primarily targets 7-dehydrocholesterol present in the epidermal layers of the skin . The action of UV light, specifically UVB light of wavelengths between 295 and 300 nm, on 7-dehydrocholesterol leads to the formation of this compound .

Mode of Action

The UVB light breaks open the B ring of the steroid nucleus structure of 7-dehydrocholesterol, converting it into a secosteroid, which is this compound . This this compound then undergoes spontaneous isomerization into cholecalciferol, the prohormone of the active form of vitamin D, calcitriol .

Biochemical Pathways

The synthesis of this compound is a crucial step in the Vitamin D synthesis pathway . The process begins with the conversion of 7-dehydrocholesterol to this compound in the skin under the influence of UVB light . This this compound then spontaneously isomerizes to form cholecalciferol (Vitamin D3) . Cholecalciferol is then converted to its active form, calcitriol, in the liver and kidneys . Calcitriol binds to the vitamin D receptor (VDR), which can regulate the transcription of other genes involved in cell regulation, growth, and immunity .

Pharmacokinetics

This compound is synthesized in the skin from 7-dehydrocholesterol during exposure to ultraviolet B (UVB) rays of sunlight . After its formation, this compound is thermally unstable and isomerizes into vitamin D3 (cholecalciferol) after a rearrangement of the triene structure of the molecule . The absorption of vitamin D3 is followed by its transfer to the liver, where it is metabolically transformed .

Result of Action

The result of the action of this compound is the formation of cholecalciferol (Vitamin D3), which is a crucial compound for maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .

Action Environment

The synthesis of this compound is significantly influenced by environmental factors, particularly exposure to UVB light . The action spectrum for the UV-induced conversion of 7-dehydrocholesterol to this compound in human skin has a maximum at about 297 nm with essentially no production above 315 nm . Sunscreens can effectively block the synthesis of this compound . The production of this compound is also modulated by the spectral character of sunlight .

Biochemical Analysis

Biochemical Properties

Previtamin D3 plays a significant role in biochemical processes, particularly in the synthesis of Vitamin D3 . The removal of this bond allows this compound to spontaneously rotate around the bond between carbons 5 and 6, which forms a more thermodynamically stable isomer, vitamin D3 .

Cellular Effects

This compound influences various types of cells and cellular processes. After its conversion to Vitamin D3, it is carried through the bloodstream to specific cells, where it binds to the vitamin D receptor (VDR) . This binding influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to Vitamin D3 and subsequent interactions with the VDR . The binding of Vitamin D3 to the VDR influences gene expression and cellular metabolism, exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. During prolonged sun exposure, this compound is photoisomerized to lumisterol and tachysterol, both of which are biologically inactive . This indicates that the product’s stability and degradation are influenced by environmental factors such as light exposure .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of Vitamin D3 . This pathway involves the conversion of 7-dehydrocholesterol to this compound under the influence of UVB radiation, followed by the spontaneous isomerization of this compound to Vitamin D3 .

Transport and Distribution

After its synthesis in the skin, this compound (and subsequently Vitamin D3) is transported through the bloodstream to various cells and tissues . The distribution of this compound within cells and tissues is likely influenced by the presence of the VDR .

Subcellular Localization

After its conversion to Vitamin D3, it is known to bind to the VDR, which is located in the nucleus of cells . This suggests that this compound (and Vitamin D3) may be localized to the nucleus, where it can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Previtamin D(3) can be synthesized through the photochemical conversion of 7-dehydrocholesterol. This involves exposing 7-dehydrocholesterol to UVB light, which induces the opening of the B ring and formation of previtamin D(3) . The reaction conditions typically include maintaining the temperature and UVB light exposure to ensure optimal conversion.

Industrial Production Methods: In industrial settings, the production of previtamin D(3) involves the controlled exposure of 7-dehydrocholesterol to UVB light in a photoreactor. The process is carefully monitored to ensure the efficient conversion of 7-dehydrocholesterol to previtamin D(3) while minimizing the formation of byproducts such as lumisterol and tachysterol .

Properties

IUPAC Name

(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12-/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-WHTXLNIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862573
Record name Previtamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173-13-3
Record name Previtamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Previtamin D(3)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Previtamin D(3)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Previtamin D3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol
Source European Chemicals Agency (ECHA)
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Record name PREVITAMIN D3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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